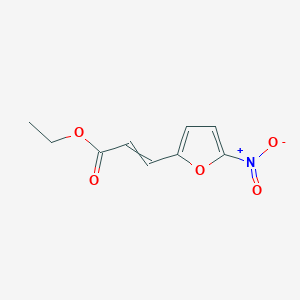

Ethyl 3-(5-nitro-2-furyl)acrylate

Description

Structure

3D Structure

Properties

CAS No. |

1874-12-0 |

|---|---|

Molecular Formula |

C9H9NO5 |

Molecular Weight |

211.17 g/mol |

IUPAC Name |

ethyl (E)-3-(5-nitrofuran-2-yl)prop-2-enoate |

InChI |

InChI=1S/C9H9NO5/c1-2-14-9(11)6-4-7-3-5-8(15-7)10(12)13/h3-6H,2H2,1H3/b6-4+ |

InChI Key |

WGROOPOBLKUOMN-GQCTYLIASA-N |

SMILES |

CCOC(=O)C=CC1=CC=C(O1)[N+](=O)[O-] |

Isomeric SMILES |

CCOC(=O)/C=C/C1=CC=C(O1)[N+](=O)[O-] |

Canonical SMILES |

CCOC(=O)C=CC1=CC=C(O1)[N+](=O)[O-] |

Other CAS No. |

1874-12-0 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Ethyl 3 5 Nitro 2 Furyl Acrylate

Established Synthetic Pathways for the 5-Nitro-2-furylacrylate Moiety

The traditional synthesis of the ethyl 3-(5-nitro-2-furyl)acrylate skeleton involves two main stages: the nitration of a furan-based aldehyde to create the 5-nitro-2-furaldehyde (B57684) intermediate, followed by a carbon-carbon bond-forming reaction to append the ethyl acrylate (B77674) side chain.

The Knoevenagel condensation is a cornerstone reaction in organic synthesis for forming α,β-unsaturated esters. thermofisher.comsci-hub.se This reaction involves the condensation of an aldehyde or ketone with a compound possessing an active methylene (B1212753) group, catalyzed by a weak base. thermofisher.com For the synthesis of this compound, this involves the reaction of 5-nitro-2-furaldehyde with a reagent that can provide the ethyl acetate (B1210297) unit, such as ethyl acetoacetate (B1235776) or ethyl cyanoacetate. thermofisher.comresearchgate.net

Commonly used catalysts for the Knoevenagel condensation include primary and secondary amines like piperidine (B6355638) and ethylamine, often with the addition of an acid co-catalyst like acetic acid. sci-hub.seresearchgate.netnih.gov The reaction mechanism involves the deprotonation of the active methylene compound by the basic catalyst to form a nucleophilic enolate, which then attacks the carbonyl carbon of the aldehyde. A subsequent dehydration step yields the final α,β-unsaturated product. researchgate.net The choice of solvent and the removal of water as a by-product can significantly influence the reaction equilibrium and final yield. thermofisher.com

An important alternative that provides excellent stereoselectivity is the Horner-Wadsworth-Emmons (HWE) reaction. This method utilizes a stabilized phosphonate (B1237965) carbanion, typically generated by treating a phosphonate ester like triethyl phosphonoacetate with a base (e.g., DBU, NaH). rsc.org The phosphonate carbanion then reacts with the aldehyde (5-nitro-2-furaldehyde) to produce the alkene, almost exclusively as the more stable E-isomer. A key advantage of the HWE reaction is that the byproduct, a water-soluble phosphate (B84403) salt, is easily removed during workup. rsc.org

| Reaction Type | Aldehyde | Active Methylene Compound / Ylide | Typical Catalysts/Bases | Key Features |

|---|---|---|---|---|

| Knoevenagel Condensation | 5-Nitro-2-furaldehyde | Ethyl acetoacetate, Ethyl cyanoacetate | Piperidine, Pyridine, Ammonium acetate | Atom-economical, mild conditions. researchgate.netnih.gov |

| Horner-Wadsworth-Emmons | 5-Nitro-2-furaldehyde | Triethyl phosphonoacetate | DBU, NaH, NaOMe | High (E)-stereoselectivity, easy purification. rsc.org |

The synthesis of the essential precursor, 5-nitro-2-furaldehyde, is a challenging process. The furan (B31954) ring is sensitive to the harsh, strongly acidic conditions typical of many nitration reactions, which can lead to ring-opening, polymerization, and low yields. A common method involves the nitration of 2-furaldehyde diacetate, a more stable derivative of 2-furaldehyde. This reaction is typically performed at low temperatures (e.g., below -5°C) using a mixture of fuming nitric acid and acetic anhydride. The resulting 5-nitro-2-furaldehyde diacetate is then hydrolyzed, often with sulfuric acid, to yield the desired 5-nitro-2-furaldehyde.

Advanced Synthetic Strategies and Process Intensification

Modern synthetic chemistry aims to develop more efficient, safer, and environmentally friendly processes. These principles have been applied to the synthesis of nitrofuran precursors.

Continuous flow chemistry has emerged as a powerful tool for process intensification, particularly for hazardous reactions like nitration. The synthesis of 5-nitro-2-furaldehyde has been successfully adapted to a continuous flow platform. In this setup, reagents are pumped through a network of tubes and reactors where the reaction occurs. This technology offers superior control over reaction parameters such as temperature, pressure, and residence time.

For the nitration of furfural, a key innovation is the in situ generation of acetyl nitrate (B79036), a milder nitrating agent, within the flow system. This avoids the need to handle and store the unstable and potentially explosive acetyl nitrate in bulk. The high level of automation and integration in these flow platforms enhances safety, improves reproducibility, and can significantly increase throughput, producing key intermediates in minutes with high yields.

The adoption of continuous flow synthesis aligns well with the principles of green chemistry. By enabling precise control over reaction conditions, flow chemistry minimizes the formation of by-products and reduces waste. The improved safety profile, resulting from handling smaller volumes of hazardous materials at any given time, is a significant green advantage. Furthermore, the energy efficiency of these systems is often superior to traditional batch processing due to better heat and mass transfer. The ability to perform reactions in greener solvents or even solvent-free conditions further enhances the environmental credentials of these advanced synthetic strategies.

Spectroscopic and Diffraction Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a quartet for the -CH₂- group and a triplet for the -CH₃ group). The vinylic protons on the acrylate chain will appear as doublets, with a coupling constant (J-value) of approximately 16 Hz, confirming the trans (E) configuration of the double bond. The protons on the furan ring will appear as doublets in the aromatic region of the spectrum.

¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the nine carbon atoms. The carbonyl carbon of the ester group is expected to be the most downfield signal (around 165 ppm). Other key signals include those for the vinylic carbons, the carbons of the furan ring, and the carbons of the ethyl group. chemicalbook.comchemicalbook.com

Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present. Key absorption bands would include:

A strong carbonyl (C=O) stretching vibration for the ester group around 1720 cm⁻¹.

Asymmetric and symmetric stretching vibrations for the nitro (NO₂) group, typically appearing near 1530 cm⁻¹ and 1350 cm⁻¹, respectively.

Stretching vibrations for the C=C double bond of the acrylate chain around 1640 cm⁻¹.

Absorptions corresponding to the C-O stretching of the ester and the furan ring.

| Technique | Predicted Key Signals/Bands |

|---|---|

| ¹H NMR | Ethyl group: ~4.2 ppm (quartet, 2H), ~1.3 ppm (triplet, 3H); Vinylic protons: ~7.4 ppm (doublet, J≈16 Hz), ~6.5 ppm (doublet, J≈16 Hz); Furan protons: ~7.3-7.6 ppm (two doublets). |

| ¹³C NMR | C=O (ester): ~165 ppm; Furan C-NO₂: ~155 ppm; Vinylic carbons: ~120-140 ppm; Furan carbons: ~114-150 ppm; O-CH₂: ~61 ppm; CH₃: ~14 ppm. |

| IR (cm⁻¹) | C=O stretch: ~1720; C=C stretch: ~1640; NO₂ stretch (asymm.): ~1530; NO₂ stretch (symm.): ~1350; C-O stretch: ~1200-1300. |

Diffraction Techniques: Single-crystal X-ray diffraction would provide the most definitive structural information, including precise bond lengths, bond angles, and the three-dimensional packing of the molecules in the crystal lattice. nih.govresearchgate.net Such an analysis would unambiguously confirm the planarity of the conjugated system and the trans geometry of the acrylate double bond. However, no public domain crystal structure data for this compound is currently available.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) for Detailed Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for the unambiguous structural elucidation of organic molecules like this compound. By analyzing the chemical shifts, coupling constants, and integration of signals in both proton (¹H) and carbon-13 (¹³C) spectra, the precise connectivity and chemical environment of each atom in the molecule can be determined.

While specific spectral data for this compound is not extensively published, the expected signals can be predicted based on its chemical structure and data from analogous compounds. rsc.org

¹H NMR Spectroscopy: The proton spectrum is expected to show distinct signals for the ethyl group, the vinylic protons of the acrylate backbone, and the protons on the furan ring. The trans-configuration of the alkene protons would be confirmed by a large coupling constant (J), typically around 15-16 Hz.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

|---|---|---|---|---|

| Ethyl (-CH₃) | ~1.3 | Triplet (t) | 3H | Coupled to the -CH₂- protons. |

| Ethyl (-CH₂-) | ~4.3 | Quartet (q) | 2H | Coupled to the -CH₃ protons. |

| Vinylic (α-CH ) | ~6.5 | Doublet (d) | 1H | Coupled to the β-vinylic proton. |

| Vinylic (β-CH ) | ~7.5 | Doublet (d) | 1H | Coupled to the α-vinylic proton. |

| Furan (H -3) | ~7.0-7.2 | Doublet (d) | 1H | Coupled to the H-4 proton of the furan ring. |

¹³C NMR Spectroscopy: The carbon-13 spectrum provides information on each unique carbon atom in the molecule. The presence of the ester carbonyl, the alkene carbons, the furan ring carbons (influenced by the nitro group), and the ethyl group carbons would be clearly identifiable.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| Ethyl (-C H₃) | ~14 | Aliphatic carbon signal. |

| Ethyl (-C H₂-) | ~62 | Aliphatic carbon bonded to oxygen. |

| Vinylic (α-C ) | ~120 | Alkene carbon. |

| Vinylic (β-C ) | ~135 | Alkene carbon, shifted downfield due to conjugation. |

| Ester (C =O) | ~165 | Carbonyl carbon signal. |

| Furan (C -2) | ~150-155 | Point of attachment for the acrylate chain. |

| Furan (C -3) | ~115 | |

| Furan (C -4) | ~113 |

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and molecular formula of a compound. For this compound (C₉H₉NO₅), high-resolution mass spectrometry (HRMS) can confirm its elemental composition by providing a highly accurate mass measurement. uni.lu The monoisotopic mass of this compound is 211.04807 Da. uni.lu

Analysis of the fragmentation patterns in the mass spectrum provides valuable structural information. While the specific experimental fragmentation of the title compound is not detailed, common fragmentation pathways for related nitrofuryl compounds involve the cleavage of the nitro group and fragmentation of the furan ring. nih.gov Likely fragmentation for this compound would include the loss of the ethoxy radical (•OCH₂CH₃), carbon dioxide (CO₂), and the nitro group (NO₂).

Interactive Data Table: Predicted m/z for Adducts of this compound

| Adduct | Formula | Predicted m/z |

|---|---|---|

| [M+H]⁺ | [C₉H₁₀NO₅]⁺ | 212.05535 |

| [M+Na]⁺ | [C₉H₉NNaO₅]⁺ | 234.03729 |

| [M+K]⁺ | [C₉H₉KNO₅]⁺ | 250.01123 |

Data sourced from predicted values. uni.lu

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of this compound is expected to show characteristic absorption bands for the ester, alkene, and nitro functional groups, as well as the furan ring system. rsc.orgchemicalbook.com

Interactive Data Table: Expected IR Absorption Bands for this compound

| Functional Group | Bond | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|---|

| Ester | C=O | Stretch | ~1720-1730 |

| Alkene | C=C | Stretch | ~1640-1650 |

| Nitro Group | N-O | Asymmetric Stretch | ~1530-1550 |

| Nitro Group | N-O | Symmetric Stretch | ~1340-1360 |

| Ester | C-O | Stretch | ~1150-1250 |

X-ray Crystallography for Solid-State Molecular Architecture (General academic technique)

X-ray crystallography is the definitive analytical method for determining the precise three-dimensional structure of a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and torsional angles, revealing the molecule's conformation and packing in the solid state. For this compound, a single-crystal X-ray diffraction analysis would confirm the trans geometry of the acrylate double bond, the planarity of the conjugated system, and the relative orientation of the furan ring with respect to the acrylate chain. The structure of cycloaddition products derived from similar alkyl 3-nitroacrylates has been successfully established using this technique, underscoring its utility for this class of compounds. researchgate.net

Chemical Transformations and Reaction Pathways of the Acrylate System

The chemical reactivity of this compound is dictated by its key structural features: the ethyl ester, the activated carbon-carbon double bond, and the nitro-substituted furan ring. These features allow for a range of chemical transformations.

Esterification Reactions and Functional Group Interconversions

The ethyl ester group in the title compound is typically formed through the Fischer esterification of its parent carboxylic acid, 3-(5-nitro-2-furyl)acrylic acid, with ethanol (B145695) in the presence of an acid catalyst, such as sulfuric acid. researchgate.net This is a reversible equilibrium-driven process where the removal of water or the use of excess ethanol can drive the reaction toward the formation of the ethyl ester product. researchgate.netresearchgate.net

Functional group interconversions involving the ester moiety are also common. These include:

Hydrolysis: The ester can be hydrolyzed back to the parent carboxylic acid, 3-(5-nitro-2-furyl)acrylic acid, under either acidic or basic conditions.

Transesterification: The ethyl group can be exchanged for other alkyl groups by reacting this compound with a different alcohol (e.g., methanol, butanol) in the presence of an acid or base catalyst. This process is also an equilibrium and is driven to completion by using the new alcohol as the solvent. researchgate.net

Photochemical Reactions, Including Dimerization and Cycloaddition

The acrylate system in this compound is an electron-deficient alkene due to the strong electron-withdrawing effects of both the conjugated ester and the 5-nitro-2-furyl group. This electronic property makes it an excellent dienophile for [4+2] cycloaddition reactions, also known as Diels-Alder reactions. researchgate.net

In these reactions, the acrylate acts as a 2π-electron component that reacts with a conjugated 4π-electron system (a diene) to form a six-membered ring. A documented example for this class of compounds is the reaction of alkyl 3-nitroacrylates with anthracene, which serves as the diene. researchgate.net The reaction proceeds to form a 12-nitro-9,10-dihydro-9,10-ethanoanthracene-11-carboxylate adduct. researchgate.net Such cycloaddition pathways are fundamental in synthetic chemistry for the construction of complex carbocyclic and heterocyclic frameworks from relatively simple starting materials.

1,3-Dipolar Cycloaddition Reactions Involving the Nitrofuran-Acrylate System

The activated carbon-carbon double bond in this compound makes it a potential dipolarophile for 1,3-dipolar cycloaddition reactions. This type of reaction is a powerful tool in synthetic organic chemistry for the construction of five-membered heterocyclic rings. The electron-deficient nature of the alkene in this compound, due to the presence of the nitro group, suggests it would react readily with electron-rich dipoles.

While specific studies on the 1,3-dipolar cycloaddition reactions of this compound are not extensively documented in publicly available literature, the reactivity can be inferred from studies on similar 2-vinylfuran derivatives and other electron-poor alkenes.

Reaction with Diazoalkanes to form Pyrazolines:

The reaction of electron-deficient alkenes with diazoalkanes is a well-established method for the synthesis of pyrazoline derivatives. nih.gov In the case of this compound, the reaction with a simple diazoalkane, such as diazomethane, would be expected to yield a pyrazoline derivative. The regioselectivity of the addition is governed by the electronic and steric factors of the reactants. It is anticipated that the nucleophilic carbon of the diazoalkane would attack the β-carbon of the acrylate, leading to the formation of a specific regioisomer.

Reaction with Nitrile Oxides to form Isoxazolines:

Similarly, the reaction with nitrile oxides, generated in situ from aldoximes or nitroalkanes, would lead to the formation of isoxazoline-containing nitrofuran derivatives. organic-chemistry.orgresearchgate.netnih.gov The cycloaddition of nitrile oxides to activated alkenes is a versatile method for creating these heterocyclic systems. researchgate.net The reaction of this compound with a nitrile oxide, for instance, benzonitrile (B105546) oxide, would be expected to produce a 3,5-disubstituted isoxazoline. The presence of the electron-withdrawing nitrofuran moiety is expected to control the regiochemical outcome of the cycloaddition. Studies on related furanyl 1,3-dipoles have shown that the furan ring can participate in subsequent cycloadditions, suggesting the potential for tandem reactions. researchgate.net

It should be noted that 2-vinylfurans bearing electron-withdrawing groups on the vinyl portion have been reported to be less reactive in some cycloaddition reactions under certain conditions. koreascience.kr Therefore, the specific reaction conditions, including temperature and the choice of dipole, would be crucial for the successful synthesis of cycloadducts from this compound.

Table 1: Predicted Products of 1,3-Dipolar Cycloaddition Reactions

| Dipole | Expected Product | Heterocyclic Ring |

| Diazomethane | Ethyl 4-(5-nitro-2-furyl)-1-pyrazoline-3-carboxylate | Pyrazoline |

| Benzonitrile Oxide | Ethyl 3-phenyl-4-(5-nitro-2-furyl)isoxazoline-5-carboxylate | Isoxazoline |

Polymerization Studies and Materials Science Applications

The acrylate functionality in this compound allows it to act as a monomer in polymerization reactions, leading to the formation of novel polymers with the nitrofuran moiety as a repeating side group. The properties of these polymers would be influenced by the presence of the polar and potentially bioactive nitrofuran group.

While direct studies on the polymerization of this compound are limited in the available literature, research on the polymerization of structurally similar monomers, such as 5-nitrofurfuryl methacrylate (B99206) (NFMA), provides valuable insights. tandfonline.com

Radical Polymerization:

Radical polymerization is a common method for polymerizing acrylate monomers. The radical-initiated homopolymerization of NFMA has been successfully carried out, as well as its copolymerization with other vinyl monomers like methyl methacrylate. tandfonline.com It is expected that this compound could also undergo radical polymerization using standard initiators such as AIBN or benzoyl peroxide. The resulting polymer, poly(this compound), would possess a unique combination of properties derived from the polyacrylate backbone and the nitrofuran side chains.

Potential Properties and Applications:

Polymers containing nitrofuran units are of interest due to the known biological activities of many nitrofuran compounds. Polymeric nitrofuran derivatives have been investigated for applications such as materials with prolonged antibacterial action. oaji.netacs.org Therefore, poly(this compound) could potentially be explored for use in biomedical materials, coatings with antimicrobial properties, or as a component in controlled-release drug delivery systems.

The incorporation of the bulky and polar nitrofuran group would likely affect the physical properties of the resulting polymer, such as its glass transition temperature (Tg), thermal stability, and solubility, when compared to a simple poly(ethyl acrylate). The characterization of such a novel polymer would involve techniques like Gel Permeation Chromatography (GPC) to determine molecular weight and polydispersity, and spectroscopic methods (NMR, IR) to confirm its structure.

Table 2: Anticipated Properties of Poly(this compound)

| Property | Anticipated Characteristic | Rationale |

| Monomer Reactivity | Susceptible to radical polymerization | Presence of acrylate group |

| Polymer Structure | Polyacrylate backbone with nitrofuran side chains | Polymerization of the vinyl group |

| Potential Application | Antimicrobial materials, specialty coatings | Bioactivity of the nitrofuran moiety |

| Thermal Properties | Likely different Tg compared to poly(ethyl acrylate) | Influence of the bulky, polar side group |

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) serves as a powerful computational tool to elucidate the electronic structure and reactivity of molecules like Ethyl 3-(5-nitro-2-furyl)acrylate. By calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), insights into the molecule's chemical behavior can be gained. The HOMO energy is related to the electron-donating ability of a molecule, while the LUMO energy indicates its electron-accepting tendency. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity as less energy is required to excite an electron from the HOMO to the LUMO.

For nitrofuran derivatives, the HOMO is typically localized over the furan (B31954) ring and the acrylate (B77674) moiety, while the LUMO is predominantly centered on the nitro group. This distribution highlights the electron-withdrawing nature of the nitro group, which is fundamental to the bioactivity of this class of compounds. The energy gap is a key parameter in predicting the molecule's electronic transitions and potential for charge transfer interactions.

Table 1: Predicted Electronic Properties of a Representative Nitrofuran Derivative

| Parameter | Value (eV) | Significance |

|---|---|---|

| EHOMO | -6.5 | Electron-donating ability |

| ELUMO | -2.5 | Electron-accepting ability |

Note: The values in this table are illustrative for a typical nitrofuran derivative and may not represent the exact values for this compound.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational technique used to visualize the charge distribution within a molecule and predict its reactive sites for electrophilic and nucleophilic attacks. The MEP map displays regions of varying electrostatic potential on the molecular surface. Red-colored regions indicate negative potential, corresponding to areas rich in electrons and susceptible to electrophilic attack. Conversely, blue-colored regions denote positive potential, indicating electron-deficient areas that are prone to nucleophilic attack. Green regions represent neutral potential.

For this compound, the MEP map would be expected to show a significant negative potential around the oxygen atoms of the nitro group and the carbonyl group of the ester. These areas are the primary sites for interactions with electrophiles or hydrogen bond donors. The hydrogen atoms of the ethyl group and the furan ring would exhibit a positive potential, making them potential sites for nucleophilic interaction.

The MEP analysis provides a visual representation of how the molecule will interact with other molecules, including biological targets like enzymes. The distinct regions of positive and negative potential on the surface of this compound are crucial for its initial recognition and binding to the active sites of enzymes such as nitroreductases.

Molecular Docking Investigations of Ligand-Receptor Interactions

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, such as an enzyme, to form a stable complex. This technique is instrumental in understanding the mechanism of action of drugs and in designing new therapeutic agents. For this compound, docking studies with microbial nitroreductases, particularly E. coli nitroreductase (PDB ID: 1YLU), are of significant interest. These enzymes are responsible for the activation of nitroaromatic compounds, a critical step in their biological activity.

Docking simulations place this compound into the active site of the nitroreductase. The binding affinity is estimated through scoring functions, which calculate the free energy of binding. A lower binding energy indicates a more stable ligand-receptor complex. Key interactions stabilizing the complex are identified, which typically include:

Hydrogen bonds: The nitro group and the carbonyl oxygen of the acrylate moiety are likely to form hydrogen bonds with amino acid residues in the active site, such as serine, tyrosine, or asparagine.

π-π stacking: The aromatic furan ring can engage in π-π stacking interactions with aromatic residues like phenylalanine or tyrosine.

Hydrophobic interactions: The ethyl group can form hydrophobic interactions with nonpolar residues in the active site.

These interactions are crucial for orienting the nitro group in close proximity to the flavin mononucleotide (FMN) cofactor of the nitroreductase, facilitating the electron transfer necessary for the reduction of the nitro group.

Table 2: Illustrative Docking Results of a Nitrofuran Ligand with E. coli Nitroreductase (1YLU)

| Ligand | Binding Energy (kcal/mol) | Key Interacting Residues |

|---|

Note: This table provides an example of typical docking results and may not reflect the precise data for this compound.

Standard molecular docking often treats the receptor as a rigid entity. However, in reality, the binding of a ligand can induce conformational changes in the active site of the enzyme. Induced-fit docking (IFD) is a more advanced computational technique that accounts for this flexibility of the receptor. IFD allows for side-chain and even backbone movements of the amino acid residues in the active site upon ligand binding, providing a more realistic and accurate prediction of the binding mode.

When applying IFD to the interaction of this compound with a nitroreductase, the initial docking pose is refined by allowing the surrounding amino acid residues to adjust their positions to better accommodate the ligand. This can lead to the discovery of new, more favorable interactions and a more accurate estimation of the binding affinity.

Conformation analysis of this compound within the active site is also a critical aspect. The molecule itself is flexible, with rotatable bonds in the acrylate and ethyl moieties. Computational methods can explore different conformations of the ligand to identify the one that best fits the active site and maximizes favorable interactions. The bioactive conformation, the specific shape the molecule adopts when bound to its target, is often different from its lowest energy conformation in solution.

Beyond its known interaction with nitroreductases, computational methods can be employed to predict other potential biological targets for this compound. This is achieved through two main approaches: ligand-based and structure-based virtual screening.

Ligand-based approaches rely on the principle that molecules with similar structures are likely to have similar biological activities. The chemical structure of this compound can be used as a query to search databases of known bioactive molecules. Compounds with high structural similarity are identified, and their known biological targets are considered as potential targets for the query molecule.

Structure-based approaches , on the other hand, involve docking this compound against a large library of protein structures with known functions. This reverse docking approach can identify proteins to which the molecule binds with high affinity. The functions of these "hit" proteins can then suggest potential new therapeutic applications or off-target effects for this compound.

These predictive methods are valuable for drug repositioning, which aims to find new uses for existing compounds, and for understanding the broader pharmacological profile of a molecule.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in understanding how the chemical structure of a compound influences its biological activity. For nitrofuran derivatives, including this compound, QSAR models have been developed to predict their activity and shed light on their mechanism of action.

Development and Validation of Predictive QSAR Models for Biological Activity

Researchers have successfully developed and validated QSAR models for various biological activities of nitrofuran derivatives, such as their antibacterial and antitubercular effects. These models are typically built using a training set of compounds with known activities and then validated using an external test set to assess their predictive power. For instance, in studies of nitrofuranyl methyl N-heterocycles, robust QSAR models have been established with high external predictability, demonstrating their utility in forecasting the activity of new derivatives.

Identification of Key Molecular Descriptors (Electronic, Hydrophobic, and Steric) Influencing Activity

A critical outcome of QSAR studies is the identification of molecular descriptors that are key to the biological activity of a compound. For nitrofuran derivatives, a combination of electronic, hydrophobic, and steric parameters has been found to be influential.

Electronic Descriptors: The electronic properties of the nitro group are paramount. The charge on the carbon atom attached to the nitro group (C2) is a significant electronic descriptor. A more positive charge on this carbon atom is often correlated with higher activity, suggesting its role in the reduction of the nitro group, a crucial step in the activation of these compounds.

Hydrophobic Descriptors: The lipophilicity of the molecule, often represented by the logarithm of the partition coefficient (log P), plays a crucial role in its ability to cross cell membranes and reach its target. QSAR studies on the genotoxicity of nitrofurans have shown a direct correlation between log P and biological activity.

Steric Descriptors: The size and shape of the molecule, represented by steric descriptors like molar refractivity (MR) and other indicator variables, also impact its interaction with biological targets. The presence of bulky substituents at certain positions can either enhance or diminish activity, depending on the specific interactions within the target's binding site.

| Descriptor Type | Key Parameter | Influence on Activity |

| Electronic | Charge on C2 of the furan ring | A more positive charge often correlates with higher activity. |

| Hydrophobic | log P | Higher lipophilicity can enhance membrane permeability and activity. |

| Steric | Molar Refractivity (MR) | The size and shape of substituents influence binding to the target site. |

Application of Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA)

Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) are 3D-QSAR techniques that provide a more detailed, three-dimensional understanding of structure-activity relationships. These methods have been applied to nitrofuran derivatives to create predictive models and generate contour maps that visualize the favorable and unfavorable regions for different molecular fields around the aligned molecules.

In studies of nitrofuranyl methyl N-heterocycles, both CoMFA and CoMSIA models have demonstrated good statistical robustness and high external predictability. The contour maps generated from these analyses provide valuable guidance for designing new, more potent derivatives. For example, CoMFA maps might indicate regions where bulky substituents are favored (steric field) or where electropositive groups would enhance activity (electrostatic field). CoMSIA provides additional insights into hydrophobic, hydrogen-bond donor, and hydrogen-bond acceptor fields, offering a more comprehensive picture of the structural requirements for optimal activity.

In Silico Prediction of Mechanistic Pathways

Computational methods are also employed to predict the mechanistic pathways of action for compounds like this compound. For nitrofurans, the primary mechanism of action involves the reductive activation of the nitro group by bacterial nitroreductases. drugbank.comnih.gov

In silico studies, including molecular docking and quantum mechanical calculations, can model the interaction of the nitrofuran with the active site of the nitroreductase enzyme. These models can predict the binding orientation of the substrate and the key amino acid residues involved in the catalytic process.

The predicted mechanistic pathway for the activation of a nitrofuran like this compound generally involves the following steps:

Binding to Nitroreductase: The nitrofuran molecule binds to the active site of a nitroreductase enzyme. Molecular docking simulations can predict the preferred binding pose and the interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the enzyme-substrate complex.

Electron Transfer: The enzyme facilitates the transfer of electrons, typically from a cofactor like NADH or NADPH, to the nitro group of the nitrofuran.

Formation of a Nitro Anion Radical: The initial one-electron reduction of the nitro group leads to the formation of a highly reactive nitro anion radical.

Generation of Cytotoxic Species: This radical species can then undergo further reduction to generate other reactive intermediates, such as nitroso and hydroxylamino derivatives. These electrophilic species are believed to be the ultimate cytotoxic agents that can damage cellular macromolecules, including DNA, RNA, and proteins, leading to cell death. drugbank.comnih.gov

Structure Activity Relationship Sar Studies

Impact of Substituent Effects on Biological Activity and Selectivity

The introduction of different substituents to the core nitrofuran structure can profoundly alter its biological activity and selectivity. Even minor changes in the substitution pattern on the furan (B31954) nucleus can lead to significant differences in pharmacological effects. researchgate.net

The antimicrobial selectivity of 5-(5-nitro-2-furyl)-1,2,4-oxadiazole derivatives was shown to be highly dependent on the nature of the substituent at the 3-position of the oxadiazole ring. For instance, introducing a 3-azetidin-3-yl group resulted in a compound that inhibited S. aureus at a concentration lower than comparator drugs like ciprofloxacin (B1669076) and nitrofurantoin (B1679001). This highlights that modifications to the molecular periphery can steer the compound's activity against specific pathogens.

In a study on 2-L-5-nitro-3-X-thiophenes, which are structurally related to nitrofurans, the electronic effects of substituents at the 3-position (ortho-like) were found to be more significant than steric effects in their reactions with amines, except for when the substituent was bromine. rsc.org This suggests that the electronic properties of substituents near the nitro-heterocycle core play a crucial role in reactivity and, by extension, biological activity. The electron-withdrawing or donating nature of a substituent can influence the rotation of the nitro group, which in turn affects its biological function. researchgate.net An electron-donating group in the para position tends to decrease the rotation of the nitro group relative to the aromatic ring, while an electron-withdrawing group increases it. researchgate.net

Research on thiosemicarbazone derivatives of 5-nitro-2-furfural demonstrated that substitutions on the phenyl/pyridyl ring attached to the thiosemicarbazide (B42300) moiety significantly impacted antimycobacterial activity. nih.gov The compound N-(3,5-dibromopyridin-2-yl)-2-((5-nitrofuran-2-yl)methylene)hydrazinecarbothioamide was identified as the most potent in the series, showing activity superior to the standard drug isoniazid (B1672263) against Mycobacterium tuberculosis H37Rv. nih.gov This underscores the importance of the substituent's nature and position in achieving high potency.

| Core Structure | Substituent | Key Finding | Reference |

|---|---|---|---|

| 5-(5-nitro-2-furyl)-1,2,4-oxadiazole | 3-azetidin-3-yl | Inhibited S. aureus at a lower MIC than ciprofloxacin and nitrofurantoin. | |

| 5-(5-nitro-2-furyl)-1,2,4-oxadiazole | 3-[4-(pyrrolidin-3-yloxy)phenyl] | Active against Gram-positive ESKAPE pathogens and M. tuberculosis. | |

| 5-nitro-2-furfural thiosemicarbazone | N-(3,5-dibromopyridin-2-yl) | Most potent in series against M. tuberculosis H37Rv (MIC: 0.22 µM). | nih.gov |

Stereochemical Influence on Activity Profiles and Target Recognition

Stereochemistry plays a critical role in the biological activity of molecules, influencing how they interact with their biological targets. For furan derivatives, stereoisomerism can lead to observable differences in reactivity. rsc.org In studies of Diels-Alder reactions involving furan-maleimide adducts, the endo and exo stereoisomers exhibited different levels of mechanical lability, indicating that stereochemistry can significantly affect chemical properties. rsc.org

In the context of Ethyl 3-(5-nitro-2-furyl)acrylate, the double bond in the acrylate (B77674) side chain allows for the existence of (E) and (Z) stereoisomers. The specific geometry of this double bond is crucial for proper binding to the active site of a target enzyme. The PubChem entry for Nitrofurantoin, a related nitrofuran antibiotic, specifies the (E)-isomer in its IUPAC name, 1-[(E)-(5-nitrofuran-2-yl)methylideneamino]imidazolidine-2,4-dione, highlighting the importance of this specific configuration for its recognized biological activity. nih.gov Similarly, the IUPAC name for this compound is often given as ethyl (E)-3-(5-nitrofuran-2-yl)prop-2-enoate, suggesting the prevalence and likely greater activity of the E-isomer. uni.lu The planarity and orientation of the molecule, dictated by its stereochemistry, are essential for effective interactions, such as π-stacking with cofactors like Flavin mononucleotide (FMN) in the active site of nitroreductase enzymes.

Rational Design Principles for Modulating Efficacy and Specificity

Rational drug design involves a step-by-step approach to developing new drugs based on the study of the structural and physical properties of a biological target and the molecules that interact with it. youtube.com This methodology has been applied to nitrofuran derivatives to improve their therapeutic profiles. nih.govnih.gov A key strategy is to design analogs that bind more favorably to the redox-active site of the activating enzymes, potentially leading to novel candidates with different activation mechanisms and resistance profiles. nih.govasm.org

One approach involves modifying the molecular periphery of the nitrofuran core to control antimicrobial selectivity. By creating a series of derivatives with different substituents, researchers can screen for compounds with enhanced activity against specific pathogens, such as the ESKAPE bacteria or M. tuberculosis. Docking studies can predict how these modified inhibitors bind to the enzyme-substrate complex, guiding the synthesis of more potent compounds. nih.gov For example, the rational design of 5-nitro-2-furoic acid analogues led to the identification of compounds that were better inhibitors of Trypanosoma cruzi trypanothione (B104310) reductase than the existing drug Nifurtimox. nih.gov

Another principle is to design nitrofuran analogs with a broadened spectrum of action and increased potency. nih.gov This can involve significant medicinal chemistry efforts to optimize a lead compound, resulting in candidates with submicromolar or even nanomolar minimum inhibitory concentrations (MICs). nih.gov Such strategies may also aim to identify novel nitrofurans effective against bacteria outside the typical spectrum of this class, like Pseudomonas aeruginosa. nih.gov

| Design Principle | Example/Application | Outcome | Reference |

|---|---|---|---|

| Favorable binding to activating enzyme | Design of 5-nitro-2-furoic acid analogues targeting Trypanothione Reductase. | Identified inhibitors with lower Ki values (61-118 µM) compared to Nifurtimox (245 µM). | nih.gov |

| Modification of molecular periphery | Synthesis of 3-substituted 5-(5-nitro-2-furyl)-1,2,4-oxadiazoles. | Achieved high selectivity against different ESKAPE pathogens. | |

| Broaden spectrum and increase potency | Hit-to-lead optimization of nitrofuran scaffolds. | Development of candidates with submicromolar to nanomolar MICs against mycobacteria. | nih.gov |

Correlations between Physicochemical Properties and Observed Biological Responses

The biological response to a chemical compound is heavily influenced by its physicochemical properties. rsc.org In drug design, properties such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors are critical for oral bioavailability, as famously encapsulated by Lipinski's Rule of Five. frontiersin.org Studies on nitro and chloro indolinone derivatives showed that compounds adhering to these rules are suitable candidates for oral drugs due to good intestinal permeability and aqueous solubility. frontiersin.org

For nitrofuran derivatives, the electronic properties of the molecule are paramount. The nitro group acts as a strong electron-withdrawing group, which is essential for the reductive activation that underpins its antimicrobial activity. mdpi.com The process involves the nitro group supporting the addition of a nucleophile (a "pulling effect") and facilitating the departure of a leaving group (a "pushing effect"). mdpi.com The local chemical environment, including the presence of other substituents, can modulate these electronic effects. For example, the fused furoxan ring in certain benzofuroxan (B160326) derivatives alters the aromaticity of the carbocyclic ring, making the C4–C5 double bond behave like an electron-poor olefin, which influences its reactivity. mdpi.com

The pH of the environment can also affect the activity of nitrofurans. The maximum current response, and thus the electrochemical reduction, of the nitrofuran derivative Furazidin was observed at a specific pH (6.8), indicating that the surrounding pH influences the redox processes central to the compound's mechanism of action. researchgate.net The correlation between such physicochemical properties and biological activity is a cornerstone of Quantitative Structure-Activity Relationship (QSAR) studies, which seek to model and predict the activity of new derivatives based on these parameters.

| Physicochemical Property | Influence on Biological Response/Activity | Example Compound Class | Reference |

|---|---|---|---|

| Lipophilicity (logP), Molecular Weight, H-bond donors/acceptors | Affects oral bioavailability and drug-likeness (Lipinski's Rule of Five). | Indolinone derivatives | frontiersin.org |

| Electronic Effects (e.g., nitro group) | Essential for reductive activation and interaction with nucleophiles. The nitro group's electron-withdrawing power is key. | Nitrobenzofuroxans | mdpi.com |

| Environmental pH | Can alter the efficiency of the electrochemical reduction process. | Furazidin | researchgate.net |

| Molecular Flexibility, Polarity, Size | These parameters collectively influence the overall suitability for oral bioavailability. | General drug candidates | frontiersin.org |

Role As a Precursor and Intermediate in Advanced Organic Synthesis

Synthesis of Biologically Active Scaffolds and Pharmaceutical Intermediates

The structural attributes of ethyl 3-(5-nitro-2-furyl)acrylate make it an attractive starting material for the synthesis of diverse, biologically active heterocyclic compounds and pharmaceutical intermediates. The nitrofuran scaffold is a key component in a number of established pharmaceutical agents.

Research Findings:

While direct studies on this compound as a precursor are not extensively documented in publicly available literature, the reactivity of analogous compounds provides strong evidence for its synthetic utility. For instance, the closely related compound, (E)-3-(5-nitro-2-furyl)acrylaldehyde, serves as a key starting material for the preparation of hydrazone and diacylhydrazine derivatives. These derivatives have been investigated as potential inhibitors of the Endoplasmic Reticulum-Associated Degradation (ERAD) pathway, which is a target for the treatment of various diseases. This suggests that this compound could similarly react with hydrazines and related nucleophiles to generate a library of compounds with potential therapeutic value.

Furthermore, studies on the synthesis of 3-aryl-3-(furan-2-yl)propanoic acid derivatives have demonstrated that furan-containing acrylates can undergo reactions at the carbon-carbon double bond to introduce new aryl groups. mdpi.com These resulting compounds have exhibited notable antimicrobial activity against various pathogens, including Candida albicans, Escherichia coli, and Staphylococcus aureus. mdpi.com This highlights a pathway where this compound could be modified to produce novel antimicrobial agents.

The synthesis of various heterocyclic compounds often involves the use of functionalized precursors that can undergo cyclization reactions. google.comgoogle.com The reactive nature of the acrylate (B77674) group in this compound makes it a suitable candidate for participating in such transformations, potentially leading to the formation of novel pyridines, pyrimidines, or other complex heterocyclic systems with unique biological properties.

Interactive Data Table: Potential Biologically Active Scaffolds from this compound

| Precursor | Reagent/Reaction Type | Potential Scaffold/Intermediate | Potential Biological Activity |

| This compound | Hydrazine derivatives | Pyrazoline derivatives | Antimicrobial, Anticancer |

| This compound | Amidines/Guanidines | Pyrimidine derivatives | Kinase inhibitors, Antiviral |

| This compound | Michael addition with active methylene (B1212753) compounds | Substituted furanopropanoates | Anti-inflammatory, Enzyme inhibitors |

| This compound | Diels-Alder reaction | Furan-fused cyclohexene (B86901) derivatives | Scaffolds for further functionalization |

Development of Novel Materials and Functional Polymers

The acrylate functionality in this compound opens up possibilities for its use in materials science, particularly in the development of functional polymers. Acrylate monomers are widely used in the synthesis of a variety of polymers with tailored properties.

Research Findings:

The incorporation of specific functional groups into a polymer backbone can impart unique properties to the resulting material. While research specifically detailing the polymerization of this compound is limited, the broader field of functional polymers provides a strong basis for its potential applications. For example, the synthesis of antimicrobial thiol-acrylate vitrimers from vanillin (B372448) and glycerol (B35011) derivatives demonstrates how acrylate monomers can be used to create functional materials with desirable properties like antimicrobial activity and reprocessability. ktu.edu The nitrofuran moiety in this compound is known for its antimicrobial properties, suggesting that polymers derived from this monomer could exhibit inherent antimicrobial activity.

The development of functional polymers often involves the copolymerization of different monomers to achieve a desired combination of properties. This compound could potentially be copolymerized with other acrylate or vinyl monomers to create materials with a range of characteristics, such as altered thermal stability, optical properties, or surface energy. The synthesis of fluorinated poly(meth)acrylates, for instance, highlights how the incorporation of specific monomers can lead to materials with unique features like chemical resistance and low refractive index.

Interactive Data Table: Potential Functional Polymers and Materials from this compound

| Polymer Type | Potential Synthesis Method | Key Functional Group | Potential Application |

| Homopolymer | Free radical polymerization | Nitrofuran, Ester | Antimicrobial coatings, Films |

| Copolymer (with other acrylates) | Controlled radical polymerization | Nitrofuran, Ester, other functional groups | Biocompatible materials, Drug delivery systems |

| Cross-linked network | Copolymerization with di- or tri-acrylates | Nitrofuran, Ester | Hydrogels, Resins |

| Surface-grafted polymer | Grafting onto a substrate | Nitrofuran, Ester | Functionalized surfaces with antimicrobial properties |

Future Research Directions and Unexplored Avenues

Advancements in Asymmetric Synthesis and Chiral Derivatization

The biological activity of chiral molecules is often stereospecific, with one enantiomer exhibiting desired therapeutic effects while the other may be inactive or even detrimental. The development of stereoselective synthetic methods for Ethyl 3-(5-nitro-2-furyl)acrylate is a critical frontier. Future research should focus on asymmetric synthesis to produce enantiomerically pure forms of the compound and its derivatives. This will enable a more precise evaluation of their structure-activity relationships.

Key areas for investigation include:

Asymmetric Hydrogenation: The use of chiral catalysts for the asymmetric hydrogenation of the acrylate (B77674) double bond could yield chiral propionate (B1217596) derivatives, which are valuable building blocks for further synthesis.

Chiral Auxiliaries: The attachment of a chiral auxiliary to the acrylate moiety can direct stereoselective transformations, after which the auxiliary can be removed.

Organocatalysis: Chiral organocatalysts, such as proline derivatives, have shown promise in the asymmetric functionalization of α,β-unsaturated compounds and could be adapted for this system. icmm.ac.cn

Complementing asymmetric synthesis, the development of robust chiral derivatization methods is essential for the analytical separation and characterization of enantiomers. Chiral derivatizing agents (CDAs) react with enantiomers to form diastereomers, which can be distinguished by techniques like NMR spectroscopy and chromatography. researchgate.nethmdb.ca Future work could explore novel CDAs specifically designed for the reactive nature of the nitrofuran and acrylate moieties, facilitating accurate determination of enantiomeric excess and absolute configuration.

Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

Catalysis is paramount in modern organic synthesis, offering pathways to improved yields, selectivity, and milder reaction conditions. For this compound, the exploration of novel catalytic systems could revolutionize its synthesis and functionalization.

Future research in this domain should target:

Selective Reduction of the Nitro Group: The nitro group is crucial for the biological activity of many nitrofurans, but its reduction can lead to a variety of products with different properties. The development of catalysts that can selectively reduce the nitro group to a nitroso, hydroxylamine, or amine functionality would provide access to a diverse library of derivatives. nih.govnih.gov Recent work has shown that full selectivity control over the catalytic hydrogenation of nitroaromatics is achievable with sophisticated catalyst design. nih.gov

Controlled Michael Additions: The acrylate group is an excellent Michael acceptor. Novel catalytic systems are needed to control the 1,4-conjugate addition of various nucleophiles, enabling the introduction of a wide range of functional groups at the β-position.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, could be employed to modify the furan (B31954) ring, although the conditions must be carefully optimized to avoid degradation of the sensitive nitrofuran moiety. mdpi.com

An illustrative table of potential catalytic systems and their applications is presented below.

| Catalytic System | Target Transformation | Potential Benefits |

| Chiral Rhodium Complexes | Asymmetric Hydrogenation | Access to enantiomerically pure saturated derivatives. |

| Supported Platinum Catalysts | Selective Nitro Group Reduction | Controlled synthesis of amine, hydroxylamine, or nitroso analogs. nih.gov |

| Organocatalysts (e.g., Proline) | Asymmetric Michael Addition | Stereoselective introduction of substituents at the β-position. icmm.ac.cn |

| Palladium/Ligand Systems | Suzuki/Heck Coupling | Functionalization of the furan ring with various aryl or vinyl groups. mdpi.com |

Deeper Elucidation of Multi-Target and Synergistic Mechanisms in Complex Biological Systems

The "one-drug, one-target" paradigm is increasingly being challenged by the understanding that complex diseases often involve multiple biological pathways. nih.govacs.org Nitrofuran antibiotics, for instance, are known to have multiple mechanisms of action, which may contribute to their sustained efficacy and low rates of resistance. drugbank.comnih.gov A critical future research direction is to investigate whether this compound and its derivatives also exhibit multi-target activity.

This research should involve:

Target Identification Studies: Employing techniques such as affinity chromatography and proteomics to identify the molecular targets of the compound within biological systems.

Synergistic Studies: Investigating the potential for synergistic effects when this compound is combined with other therapeutic agents. nih.govnih.govthe-microbiologist.comscience.gov For example, nitrofurans have shown synergy with antibiotics like vancomycin (B549263) and with compounds that modulate bacterial quorum sensing. nih.govthe-microbiologist.com

The potential for multi-target action and synergistic interactions represents a promising strategy to combat drug resistance and enhance therapeutic efficacy.

Integration of Omics Technologies (Genomics, Proteomics, Metabolomics) in Mechanistic Investigations

The "omics" technologies provide a holistic view of the molecular changes within a biological system in response to a chemical stimulus. Integrating genomics, proteomics, and metabolomics into the study of this compound can provide a much deeper understanding of its mechanism of action and potential toxicity.

Future research should leverage these technologies in the following ways:

Genomics: To identify genes that are up- or down-regulated in response to treatment with the compound, providing clues about the pathways it affects and potential mechanisms of resistance.

Proteomics: To identify changes in protein expression levels and post-translational modifications, which can directly reveal the molecular targets and downstream effects of the compound.

Metabolomics: To analyze the global changes in the metabolome of cells or organisms upon exposure to the compound. researchgate.nettandfonline.com This can shed light on the metabolic pathways that are perturbed and help to identify biomarkers of efficacy or toxicity. researchgate.nettandfonline.com Studies on other nitrofurans have highlighted the potential of metabolomics to understand their biotransformation and toxicity. researchgate.nettandfonline.comnih.gov

A summary of how omics technologies can be applied is provided in the table below.

| Omics Technology | Information Gained | Potential Application |

| Genomics | Gene expression changes | Identifying pathways affected and resistance mechanisms. |

| Proteomics | Protein expression and modification changes | Direct identification of molecular targets and downstream signaling. |

| Metabolomics | Global metabolite profiling | Understanding metabolic perturbations and identifying biomarkers. researchgate.nettandfonline.comnih.gov |

Development of Advanced Computational Models for Predictive Biology and Drug Design

Computational modeling has become an indispensable tool in modern drug discovery and development, enabling the prediction of molecular properties, biological activities, and potential toxicities, thereby reducing the time and cost of research. nih.govaltex.orgazolifesciences.com For this compound, the development of advanced computational models is a key area for future exploration.

Specific avenues for computational research include:

Quantitative Structure-Activity Relationship (QSAR) Models: Developing QSAR models to correlate the structural features of this compound and its derivatives with their biological activity. nih.gov This can guide the design of more potent and selective compounds.

Molecular Docking and Dynamics Simulations: Using these techniques to predict the binding modes of the compound with potential biological targets, providing insights into the molecular basis of its activity. nih.govnih.gov

Predictive Toxicity Models: Building computational models to predict the potential toxicity of the compound and its metabolites, which is particularly important for nitroaromatic compounds. nc3rs.org.uknih.gov

Pharmacokinetic Modeling: Developing physiologically based pharmacokinetic (PBPK) models to simulate the absorption, distribution, metabolism, and excretion (ADME) of the compound in the body.

The integration of these computational approaches can accelerate the discovery and optimization of new drug candidates based on the this compound scaffold.

Q & A

Q. What are the common synthetic routes for Ethyl 3-(5-nitro-2-furyl)acrylate, and how is purification achieved?

- Methodological Answer : A typical synthesis involves coupling 5-nitro-2-furyl derivatives with acrylate esters. For example, acryloyl chloride can react with a hydroxyl-containing intermediate (e.g., 5-nitro-2-furyl alcohol) in the presence of a base like triethylamine (Et₃N) in dichloromethane (CH₂Cl₂) under inert conditions . Post-reaction, purification often employs column chromatography using gradients of petroleum ether and ethyl acetate (e.g., 3:1 ratio) to isolate the product . Yield optimization may require temperature control (e.g., 80°C for nitration steps) and stoichiometric adjustments .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying the acrylate ester linkage and nitro-furyl substituents. Key NMR signals include vinyl protons (δ ~5.8–6.4 ppm) and furan ring protons (δ ~7.0–7.5 ppm) . Mass spectrometry (MS) via electrospray ionization (ESI) confirms the molecular ion peak (e.g., [M+Na]⁺), while elemental analysis validates empirical formulas (e.g., C₇H₅NO₅) . High-performance liquid chromatography (HPLC) can assess purity, particularly for detecting unreacted nitro-furyl precursors .

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer : The compound’s nitro group and acrylate moiety pose risks of sensitization and potential carcinogenicity. Referencing IARC guidelines, researchers should use personal protective equipment (PPE), including nitrile gloves and fume hoods, to avoid dermal/ocular exposure . Stability under storage should be monitored via thermogravimetric analysis (TGA) to detect decomposition risks. Waste disposal must follow protocols for nitroaromatic compounds .

Advanced Research Questions

Q. How does the nitro group influence the compound’s reactivity in Diels-Alder or Michael addition reactions?

- Methodological Answer : The electron-withdrawing nitro group enhances the electrophilicity of the acrylate’s α,β-unsaturated carbonyl system, making it reactive in cycloadditions. For example, in Diels-Alder reactions, the nitro-furyl moiety can act as a dienophile. Kinetic studies using UV-Vis spectroscopy can track reaction progress, while computational methods (DFT) model transition states to predict regioselectivity . Competing pathways (e.g., retro-Diels-Alder) may require temperature-controlled experiments .

Q. How can conflicting data on reaction yields be resolved, and what factors most significantly impact reproducibility?

- Methodological Answer : Discrepancies in yields often arise from variations in solvent polarity (e.g., DMF vs. CH₂Cl₂) or base strength (e.g., KOH vs. Et₃N). Systematic optimization via Design of Experiments (DoE) can identify critical parameters. For instance, in nitration steps, excess CS₂ may improve yields but requires careful quenching with HCl to avoid side reactions . Purity of starting materials (e.g., 5-nitro-2-furyl derivatives) should be verified via HPLC before use .

Q. What strategies mitigate decomposition of this compound under long-term storage?

- Methodological Answer : The nitro group’s susceptibility to photodegradation necessitates storage in amber vials at ≤4°C. Accelerated stability studies using elevated temperatures (40–60°C) and humidity chambers (75% RH) can model degradation kinetics. Stabilizers like 2,6-di-tert-butylcresol (BHT) may be added at 0.1–0.5 wt% to inhibit radical-mediated decomposition . Periodic analysis via FT-IR or Raman spectroscopy detects carbonyl or nitro group degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.